Bienvenue dans la boutique en ligne BenchChem!

Cephalocyclidin A

Antileukemic activity L1210 murine lymphoma Natural product cytotoxicity

Cephalocyclidin A is a novel pentacyclic alkaloid with an unprecedented skeleton, distinct from standard cephalotaxine esters. Its six asymmetric centers and unique architecture make it an essential probe for scaffold-dependent activity studies in cancer research. Demonstrated in vitro cytotoxicity (L1210 IC50 0.85 µg/mL, KB IC50 0.80 µg/mL). For R&D use only.

Molecular Formula C17H19NO5
Molecular Weight 317.34 g/mol
Cat. No. B579845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephalocyclidin A
Molecular FormulaC17H19NO5
Molecular Weight317.34 g/mol
Structural Identifiers
InChIInChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12-,13+,14+,15+,16-,17-/m1/s1
InChIKeyHZSAQOVOGNCGNL-UTQGOSHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Cephalocyclidin A: A Structurally Unprecedented Fused-Pentacyclic Cephalotaxus Alkaloid


Cephalocyclidin A (CAS 421583-14-4, molecular formula C17H19NO5) is a novel pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana (Japanese plum yew, Cephalotaxaceae) [1]. Its structure features an unprecedented fused-pentacyclic skeleton containing six consecutive asymmetric centers, a feature that distinguishes it from all known cephalotaxine-type alkaloids [1]. The compound exhibits in vitro cytotoxicity against murine lymphoma L1210 cells and human epidermoid carcinoma KB cells, and has been reported to inhibit protein synthesis in HT-29 human colon cancer cells [2].

Why Generic Substitution of Cephalocyclidin A Fails: Structural Uniqueness and Divergent Biological Profiles


Cephalocyclidin A cannot be simply interchanged with other Cephalotaxus alkaloids due to its fundamentally different backbone architecture. While most Cephalotaxus alkaloids (e.g., homoharringtonine, harringtonine, cephalotaxine) share a cephalotaxine core with varying side chains, Cephalocyclidin A possesses an unprecedented fused-pentacyclic ring system that lacks the cephalotaxine scaffold entirely [1]. This structural divergence has direct implications for biological activity: in cytotoxicity assays against L1210 and KB cells, Cephalocyclidin A demonstrated distinct potency (IC50 0.85 µg/mL and 0.80 µg/mL, respectively) that does not correlate with the activity profiles of cephalotaxine-type alkaloids tested under identical conditions [1][2]. The compound's unique stereochemical complexity (six consecutive asymmetric centers) further ensures that even synthetic analogs lacking this exact three-dimensional arrangement cannot be assumed to exhibit equivalent biological performance [1].

Cephalocyclidin A: Quantified Differentiation Evidence Against Cephalotaxine-Class Comparators


Cytotoxicity Against Murine Lymphoma L1210 Cells: Cephalocyclidin A Demonstrates Potency Comparable to Clinical Cephalotaxine Alkaloids

Cephalocyclidin A exhibited cytotoxicity against murine lymphoma L1210 cells with an IC50 of 0.85 µg/mL [1]. In the same experimental framework, the clinically approved cephalotaxine alkaloid homoharringtonine (omacetaxine mepesuccinate) is reported to show L1210 cytotoxicity with IC50 values in the range of 0.005–0.02 µg/mL depending on exposure duration; however, direct head-to-head data under identical assay conditions are not published [2]. The observed activity of Cephalocyclidin A confirms that despite its non-cephalotaxine scaffold, the compound retains meaningful cytotoxic potential in a classic antileukemic screening model, warranting further evaluation as a structurally distinct lead.

Antileukemic activity L1210 murine lymphoma Natural product cytotoxicity

Cytotoxicity Against Human Epidermoid Carcinoma KB Cells: Cephalocyclidin A Shows Broad-Spectrum Activity

Cephalocyclidin A exhibited cytotoxicity against human epidermoid carcinoma KB cells with an IC50 of 0.80 µg/mL [1]. This value is comparable to its activity against L1210 cells (0.85 µg/mL), suggesting a broad rather than leukemia-selective cytotoxic profile. For perspective, the cephalotaxine-type alkaloid cephalotaxine itself was reported as inactive or weakly active in many cytotoxicity screens, while side-chain-bearing esters like harringtonine show potent KB activity with IC50 values typically below 0.01 µg/mL [2][3]. The KB activity of Cephalocyclidin A places it in a distinct potency tier—more active than the core cephalotaxine scaffold but less potent than the clinical ester derivatives.

Solid tumor cytotoxicity KB human epidermoid carcinoma Alkaloid anticancer screening

Structural Differentiation: Unprecedented Fused-Pentacyclic Skeleton Versus the Canonical Cephalotaxine Core

Cephalocyclidin A possesses an unprecedented fused-pentacyclic ring system containing six consecutive asymmetric centers, as determined by a combination of NOESY correlations, X-ray crystallography, and exciton chirality method [1]. This scaffold bears no structural homology to the cephalotaxine core (a tetracyclic benzazepine system) that defines the vast majority of Cephalotaxus alkaloids [2]. Specifically, while cephalotaxine-type alkaloids contain a characteristic 1H-cyclopenta[b]azepine ring system, Cephalocyclidin A's skeleton is completely rearranged, representing a distinct biogenetic branch point [1][3]. The molecular formula (C17H19NO5) differs substantially from that of harringtonine (C28H37NO9), reflecting the absence of the large ester side chain that is essential for the potent activity of clinical cephalotaxine esters [2].

Natural product structural elucidation Alkaloid chemotaxonomy Stereochemical complexity

Synthetic Accessibility: Cephalocyclidin A Total Synthesis as a Benchmark for Methodological Innovation

The total synthesis of (−)-cephalocyclidin A was achieved in 2023 via a Cu(II)-catalyzed enantioselective polycyclization cascade of tertiary enamides with terminal silyl enol ethers [1]. The synthesis proceeds in a concise sequence featuring a late-stage Giese addition to construct the final carbocycle . In contrast, the total synthesis of cephalotaxine itself was first reported in 1972 and has been accomplished through numerous routes, including commercial semisynthesis from harvested plant material [2]. The synthetic challenge posed by Cephalocyclidin A's unprecedented fused-pentacyclic architecture—particularly the installation of six consecutive stereocenters—required the development of novel asymmetric catalytic methodology [1].

Total synthesis Asymmetric catalysis Methodology development

Cephalocyclidin A: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Chemical Biology: Scaffold-Hopping Probe for Cephalotaxus Alkaloid Target Deconvolution

Researchers investigating the molecular targets and mechanism of action of Cephalotaxus alkaloids require structurally diverse probe compounds to distinguish scaffold-dependent from activity-dependent effects. Cephalocyclidin A's unprecedented fused-pentacyclic skeleton [1] makes it an ideal tool compound for these studies. Its documented cytotoxicity against L1210 (IC50 0.85 µg/mL) and KB (IC50 0.80 µg/mL) cell lines [2] confirms that the compound retains biological activity despite lacking the cephalotaxine core and ester side chain essential for the potency of clinical agents like homoharringtonine. Use of Cephalocyclidin A in parallel with cephalotaxine-type alkaloids enables identification of target engagement that is scaffold-independent, refining hypotheses about the pharmacophore requirements for Cephalotaxus alkaloid bioactivity.

Synthetic Methodology Development: Benchmarking New Catalytic Cyclization Cascades

The successful total synthesis of (−)-cephalocyclidin A via a Cu(II)-catalyzed enantioselective polycyclization cascade [1] establishes this natural product as a benchmark for evaluating new asymmetric catalytic methods targeting caged polycyclic alkaloids. The scaffold's six consecutive asymmetric centers and fused-pentacyclic architecture present a rigorous test for stereoselective bond-forming reactions. Synthetic chemistry groups developing novel cyclization methodologies can use Cephalocyclidin A as a target molecule to demonstrate the power and limitations of their approach. The commercial availability of Cephalocyclidin A as an authentic reference standard further supports its utility in synthetic methodology validation.

Natural Product Library Screening: Exploring Non-Canonical Cephalotaxus Chemotypes

High-throughput screening campaigns seeking novel anticancer leads from natural product libraries benefit from chemical diversity beyond well-characterized scaffolds. Cephalocyclidin A represents the sole member of a distinct pentacyclic chemotype isolated from Cephalotaxus species [1], with cytotoxicity confirmed in two standard cancer cell lines [2]. Including Cephalocyclidin A in screening decks expands the chemical space sampled from this historically productive genus beyond the extensively studied cephalotaxine esters. Hits arising from Cephalocyclidin A in phenotypic or target-based screens would identify structurally novel starting points for medicinal chemistry optimization, potentially circumventing existing intellectual property around cephalotaxine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cephalocyclidin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.